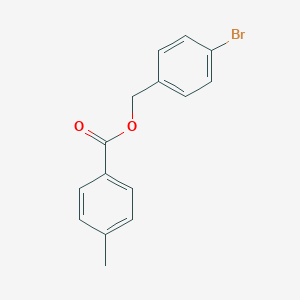

4-Bromobenzyl 4-methylbenzoate

説明

4-Bromobenzyl 4-methylbenzoate is an aromatic ester composed of a 4-bromobenzyl group esterified to 4-methylbenzoic acid. Its molecular formula is C₁₅H₁₃BrO₂, with a molecular weight of 305.17 g/mol. Esters of this type are typically synthesized via acid-catalyzed esterification between 4-bromobenzyl alcohol and 4-methylbenzoic acid. Such esters often serve as intermediates in organic synthesis, particularly in pharmaceuticals and liquid crystals, due to their stability and tunable electronic properties .

特性

分子式 |

C15H13BrO2 |

|---|---|

分子量 |

305.17 g/mol |

IUPAC名 |

(4-bromophenyl)methyl 4-methylbenzoate |

InChI |

InChI=1S/C15H13BrO2/c1-11-2-6-13(7-3-11)15(17)18-10-12-4-8-14(16)9-5-12/h2-9H,10H2,1H3 |

InChIキー |

XKAKZPRAPAWFAF-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)Br |

正規SMILES |

CC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)Br |

製品の起源 |

United States |

類似化合物との比較

Structural and Physical Properties

The table below compares 4-bromobenzyl 4-methylbenzoate with structurally related brominated aromatic compounds:

Key Observations :

- C–Br Bond Length : The C–Br bond length in brominated aromatics is consistently ~1.89–1.90 Å, as seen in 4-bromobenzyl chloride and methyl 4-bromobenzoate . This suggests similar electronic environments across these compounds.

- Melting Points : Bulky substituents (e.g., benzyl groups) increase melting points compared to simpler esters like methyl 4-bromobenzoate. 4-Bromobenzyl alcohol’s higher melting point (76.5–77.0°C) reflects strong hydrogen bonding .

Reactivity and Hazards

Key Observations :

- Ester vs. Alkyl Halides : Esters (e.g., 4-bromobenzyl 4-methylbenzoate) are less reactive and hazardous than alkyl bromides (e.g., 4-bromobenzyl bromide), which are corrosive due to their electrophilic bromine .

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 4-bromobenzyl 4-methylbenzoate in laboratory settings?

- Methodological Answer : Follow guidelines from safety data sheets (SDS) of structurally similar brominated aromatic compounds. Use impervious gloves, tightly sealed goggles, and protective clothing to avoid skin/eye contact. Ensure proper ventilation and avoid exposure to high temperatures or oxidizing agents. For spills, use dry powder extinguishers (not water) and store away from acids/bases .

Q. Which spectroscopic and crystallographic methods are effective for characterizing 4-bromobenzyl 4-methylbenzoate?

- Methodological Answer :

- IR spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, aromatic C-Br at 600–800 cm⁻¹).

- NMR : ¹H/¹³C NMR resolves substitution patterns (e.g., benzyl CH₂ protons at ~4.8–5.2 ppm).

- X-ray crystallography : Determines molecular geometry and packing. Use SHELX programs (e.g., SHELXL for refinement) for high-resolution data .

Q. How can researchers optimize synthetic routes for 4-bromobenzyl 4-methylbenzoate?

- Methodological Answer :

- Esterification : React 4-bromobenzyl alcohol with 4-methylbenzoyl chloride under acidic catalysis (e.g., H₂SO₄) in anhydrous conditions.

- Yield optimization : Use a Dean-Stark trap to remove water, and monitor reaction progress via TLC. Purify via recrystallization (ethanol/water) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., bromine, methyl) influence the reactivity of 4-bromobenzyl 4-methylbenzoate in nucleophilic substitutions?

- Methodological Answer :

- Bromine : Acts as a strong electron-withdrawing group, activating the benzyl position for nucleophilic attack.

- Methyl : Electron-donating group stabilizes the ester carbonyl, reducing electrophilicity.

- Kinetic analysis : Use Hammett plots to correlate substituent effects with reaction rates. Compare with analogs like 4-chlorobenzyl derivatives .

Q. What strategies resolve contradictions in crystallographic data for 4-bromobenzyl 4-methylbenzoate derivatives?

- Methodological Answer :

- Data validation : Cross-check refinement metrics (R-factor, wR₂) using SHELXL.

- Heavy-atom derivatization : Introduce bromine or iodine substituents to enhance anomalous scattering for absolute configuration determination (e.g., as in 4-bromobenzyl ether derivatives) .

Q. How does 4-bromobenzyl 4-methylbenzoate interact with enzymes like CoA transferases in kinetic studies?

- Methodological Answer :

- Enzyme assays : Use stopped-flow kinetics to measure kcat and KM values. For example, ATP/CoA-dependent assays (similar to 4-methylbenzoate in ).

- Inhibition analysis : Compare Lineweaver-Burk plots with/without inhibitors to identify competitive/non-competitive mechanisms .

Q. What are the emerging applications of 4-bromobenzyl 4-methylbenzoate in photoluminescent materials?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。